1-Naphthylglycolic acid

Descripción general

Descripción

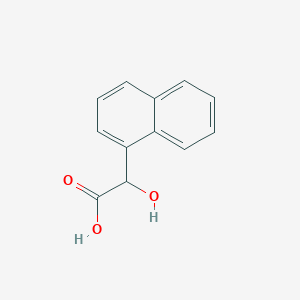

1-Naphthylglycolic acid is an organic compound with the molecular formula C₁₂H₁₀O₃ It is a derivative of naphthalene, where a glycolic acid moiety is attached to the naphthalene ring

Métodos De Preparación

1-Naphthylglycolic acid can be synthesized through several methods:

Oxidation of 1-Naphthylmethanol: This method involves the oxidation of 1-naphthylmethanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields this compound as the primary product.

Hydrolysis of 1-Naphthylglycolic Ester: Another method involves the hydrolysis of 1-naphthylglycolic ester in the presence of a strong acid or base. This reaction results in the formation of this compound and an alcohol byproduct.

Industrial Production: Industrially, this compound can be produced through the catalytic oxidation of naphthalene derivatives. This process often involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Brønsted Acid Catalysis in Nitroso Aldol Reactions

1-NGA serves as an efficient chiral Brønsted acid catalyst in nitroso aldol reactions, enabling regio- and enantioselective synthesis of O-nitroso aldol adducts.

Key Findings

-

Reaction Conditions : Reactions proceed with 30 mol% 1-NGA in diethyl ether at –88°C to –78°C, achieving 77% isolated yield and 92% enantiomeric excess (ee) for the O-adduct (Table 1) .

-

Mechanistic Pathway : The naphthyl group enhances π-π interactions with substrates, while the glycolic acid proton activates nitrosobenzene via hydrogen bonding (Fig. 1A) .

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Pyrrolidine enamine 1a | (S)-1-NGA | Diethyl ether | –78 | 77 | 92 |

| Morpholine enamine | TADDOL | Toluene | –78 | 81 | 83 |

Table 1 : Performance of 1-NGA vs. TADDOL in nitroso aldol reactions .

Enantioselective Alkylation and Aldol Reactions

1-NGA derivatives facilitate enantioselective C–C bond formation in glycolate alkylation and aldol reactions.

Glycolate Alkylation

-

Ligand Design : The α-naphthyl ethylenediamine backbone in 1-NGA-based ligands (e.g., L5 ) enhances enantiocontrol (95:5 er) by stabilizing transition states via steric and electronic effects .

-

Substrate Scope : Reactions tolerate diverse electrophiles (aryl, alkyl, heteroaryl), with yields up to 95% (Table 2) .

| Entry | R Group | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Me-C6H4 | C6H5 | 5k | 95 |

| 2 | CO2Et | C6H5 | 5l | 92 |

Table 2 : Substrate scope for 1-NGA-mediated alkylation .

Diastereomeric Resolution of Chiral Amines

1-NGA acts as a resolving agent for chiral primary amines via supramolecular hydrogen-bond networks.

Mechanistic Insights

-

Crystal Packing : The naphthyl group enables CH-π interactions with aromatic amines (e.g., 1-arylethylamines), while the glycolic acid forms hydrogen-bonded sheets (Fig. 1B) .

-

Resolution Efficiency : 1-NGA resolves racemic mixtures with >99% ee for p-substituted 1-arylethylamines .

Thermal Decomposition Pathways

The gas-phase decomposition of 1-NGA follows three competitive pathways:

-

Mechanism A : Two-step α-lactone formation via carboxy oxygen attack (rate-limiting step) .

-

Mechanism B : α-Lactone formation via hydroxylic oxygen attack.

-

Mechanism C : Concerted decomposition to CO, H2O, and naphthyl ketone .

Kinetic Data

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Chemistry

1-NGA serves as an intermediate in the synthesis of complex organic molecules. Its derivatives are studied for unique chemical properties that contribute to advancements in organic chemistry.

Biology

In biological research, 1-NGA is utilized to investigate enzyme inhibition and metabolic pathways. Its structure allows interaction with biological molecules, making it a valuable tool in biochemical studies.

Medicine

Research is ongoing into the therapeutic applications of 1-NGA, particularly in drug development targeting specific metabolic pathways. Notably, it has shown potential in cancer treatment by inhibiting tumor growth.

Therapeutic Potential

Recent studies have highlighted the antitumor activity of 1-NGA. For instance, a case study demonstrated that mice treated with 1-NGA exhibited significant tumor size reduction compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

Case Study: Antitumor Activity

- Objective : Evaluate the effectiveness of 1-NGA in inhibiting tumor growth.

- Method : Administration to mice implanted with human tumor cells.

- Results : Treated group showed a marked reduction in tumor size.

Enantioselective Applications

1-NGA has been explored for its enantioselective properties in drug synthesis. It acts as a resolving agent for enantiomers, crucial for pharmaceutical development where chirality affects drug efficacy and safety.

Table 1: Summary of Catalytic Activities

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| α-Oxidation | Mild conditions | 63-91 | |

| α-Amination | Mild conditions | 70-85 | |

| Nitroso Aldol Reaction | DFT studies | High |

Industrial Applications

In the industrial sector, 1-NGA is utilized in the production of dyes, pigments, and other chemical products due to its stability and reactivity. This makes it a valuable component in various manufacturing processes.

Mecanismo De Acción

The mechanism of action of 1-naphthylglycolic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to form stable complexes with proteins and other biomolecules, leading to changes in their activity and function.

Comparación Con Compuestos Similares

1-Naphthylglycolic acid can be compared with other similar compounds, such as:

1-Naphthylacetic Acid: Both compounds share a naphthalene ring structure, but 1-naphthylacetic acid has an acetic acid moiety instead of a glycolic acid moiety. This difference in structure leads to variations in their chemical reactivity and applications.

2-Naphthylglycolic Acid: This isomer of this compound has the glycolic acid moiety attached at the 2-position of the naphthalene ring. The positional isomerism affects the compound’s physical and chemical properties.

Naphthalene-1,2-Dicarboxylic Acid: This compound has two carboxylic acid groups attached to the naphthalene ring. It is more acidic and has different reactivity compared to this compound.

Actividad Biológica

1-Naphthylglycolic acid (1-NGA) is an organic compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of 1-NGA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene and glycolic acid, characterized by a naphthyl group attached to a carboxylic acid. Its molecular formula is , and it has a molar mass of approximately 190.2 g/mol. The compound exhibits both acidic and hydrophobic properties, making it suitable for various biochemical applications.

1-NGA acts primarily through its role as a Brønsted acid catalyst in several organic reactions. Its catalytic properties have been utilized in asymmetric synthesis, where it enhances the regioselectivity and yields of certain reactions. For example, studies have shown that 1-NGA can effectively catalyze the α-oxidation and α-amination of carbonyl compounds, providing high yields (63-91%) under mild conditions .

Table 1: Summary of Catalytic Activities of this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| α-Oxidation | Mild conditions | 63-91 | |

| α-Amination | Mild conditions | 70-85 | |

| Nitroso Aldol Reaction | DFT studies | High |

Therapeutic Potential

Recent research has indicated that 1-NGA may have therapeutic applications, particularly in the field of cancer treatment. A study examined the compound's ability to inhibit tumor growth in various cancer cell lines. The results demonstrated that 1-NGA exhibited significant antitumor activity, likely through the modulation of metabolic pathways involved in cell proliferation and apoptosis .

Case Study: Antitumor Activity of this compound

A notable case study involved the administration of 1-NGA to mice implanted with human tumor cells. The treated group showed a marked reduction in tumor size compared to the control group, suggesting that 1-NGA may be effective as an adjunct therapy in cancer treatment .

Enantioselective Applications

The compound has also been explored for its enantioselective properties in drug synthesis. Researchers have noted its utility as a resolving agent for enantiomers, which is crucial in pharmaceutical development where chirality can significantly affect drug efficacy and safety .

Table 2: Enantioselective Applications of this compound

Propiedades

IUPAC Name |

2-hydroxy-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSZGQWPAAHKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286631 | |

| Record name | 1-Naphthylglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-54-4 | |

| Record name | 1-Naphthaleneglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthylglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.